beta-alanyl-L-alanine

Übersicht

Beschreibung

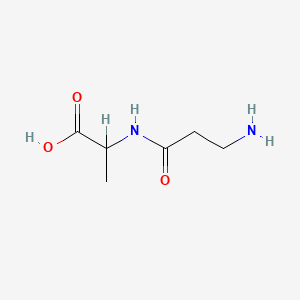

Beta-alanyl-L-alanine: is a dipeptide composed of beta-alanine and L-alanine It is a non-proteogenic amino acid, meaning it is not incorporated into proteins but plays a significant role in various physiological processes

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Beta-alanyl-L-alanine can be synthesized through several methods. One common approach involves the enzymatic synthesis using carnosine synthase, which catalyzes the formation of this compound from beta-alanine and L-alanine. Another method involves chemical synthesis, where beta-alanine and L-alanine are reacted under controlled conditions to form the dipeptide.

Industrial Production Methods: In industrial settings, this compound is often produced using biotechnological methods. These methods involve the use of genetically engineered microorganisms that can produce the compound through fermentation processes. The microorganisms are optimized to enhance the yield and purity of this compound, making the process more efficient and cost-effective .

Analyse Chemischer Reaktionen

Types of Reactions: Beta-alanyl-L-alanine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the amino and carboxyl groups.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines, which can replace the amino or carboxyl groups under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Beta-alanyl-L-alanine serves as a precursor in the synthesis of several biologically active compounds. Notably, it is involved in the production of carnosine, a dipeptide that plays a significant role in muscle function and has antioxidant properties. The synthesis routes for this compound often leverage enzymatic methods that provide higher yields and fewer byproducts compared to traditional chemical methods.

Key Pharmaceutical Uses:

- Carnosine Synthesis: Carnosine is synthesized from beta-alanine and L-histidine, contributing to muscle endurance and recovery during exercise.

- Drug Development: this compound is explored as a potential agent in drug formulations aimed at enhancing muscle performance and recovery.

Sports Nutrition

The supplementation of this compound has been extensively studied for its ergogenic effects. It is known to increase muscle carnosine levels, which can buffer acid during high-intensity exercise, potentially improving performance.

Research Findings:

- A systematic review by the International Society of Sports Nutrition indicates that beta-alanine supplementation can enhance performance in activities lasting 1 to 4 minutes .

- Studies show significant improvements in exercise capacity and reductions in fatigue among athletes who supplement with beta-alanine .

Food Science

In the food industry, this compound is utilized as a flavor enhancer and a nutritional supplement. Its role as an additive can improve the sensory properties of food products while also providing health benefits.

Applications in Food:

- Flavor Enhancement: Used to improve taste profiles in various food products.

- Nutritional Supplementation: Incorporated into dietary supplements aimed at athletes or individuals engaged in intense physical activity.

Table 1: Summary of Key Studies on this compound

| Study Reference | Focus Area | Findings |

|---|---|---|

| Matthews et al. (2019) | Sports Nutrition | Demonstrated enhanced muscle carnosine levels with supplementation. |

| Hooshmand et al. (2019) | Food Science | Investigated flavor enhancement properties in food products. |

| Ghiffary et al. (2022) | Pharmaceutical Synthesis | Achieved high yields of beta-alanine via fermentation methods. |

These studies underscore the multifaceted applications of this compound across different sectors, highlighting its significance in enhancing athletic performance and improving food quality.

Wirkmechanismus

The mechanism of action of beta-alanyl-L-alanine involves its role as a precursor to carnosine, a dipeptide that acts as an intracellular buffer. Carnosine helps to maintain pH levels in muscles during high-intensity exercise, thereby reducing muscle fatigue and enhancing performance. This compound is taken up by muscle cells, where it is converted to carnosine by carnosine synthase. This process involves the binding of this compound to histidine, forming carnosine, which then exerts its buffering effects .

Vergleich Mit ähnlichen Verbindungen

Beta-alanine: A non-proteogenic amino acid that serves as a precursor to carnosine.

L-alanine: A proteogenic amino acid that is incorporated into proteins and plays a role in various metabolic pathways.

Carnosine: A dipeptide composed of beta-alanine and histidine, known for its buffering capacity in muscles.

Uniqueness: Beta-alanyl-L-alanine is unique due to its dual composition of beta-alanine and L-alanine, which allows it to participate in both metabolic and buffering processes. Unlike beta-alanine alone, this compound can directly contribute to the synthesis of carnosine, enhancing its effectiveness in reducing muscle fatigue and improving performance .

Biologische Aktivität

Beta-alanyl-L-alanine (BAA) is a dipeptide formed from the amino acids beta-alanine and L-alanine. It has garnered interest in various fields, particularly in sports nutrition and biochemistry, due to its potential biological activities and physiological benefits. This article explores the biological activity of BAA, supported by research findings, case studies, and data tables.

Overview of Biological Activity

Beta-alaninyl-L-alanine is primarily known for its role in enhancing athletic performance through its contribution to muscle carnosine synthesis. Carnosine acts as a buffer against acidification in muscles during high-intensity exercise, which can improve performance and delay fatigue.

Key Findings on Biological Activity

- Muscle Carnosine Concentration : Supplementation with beta-alanine significantly increases muscle carnosine levels, which is crucial for buffering hydrogen ions produced during anaerobic metabolism. This effect has been consistently demonstrated across various studies .

- Exercise Performance : BAA supplementation has been shown to improve time to exhaustion (TTE) during high-intensity exercise tasks lasting between 1 to 4 minutes. For instance, a study indicated that participants supplementing with beta-alanine improved their TTE significantly compared to placebo groups .

- Neuromuscular Fatigue : Research indicates that beta-alanine may attenuate neuromuscular fatigue, particularly in older populations, enhancing overall exercise capacity .

- Safety and Side Effects : Beta-alanine supplementation is generally considered safe at recommended doses (4-6 g/day), with the primary side effect being paraesthesia (tingling), which can be minimized by using smaller, divided doses .

Table 1: Effects of Beta-Alanine Supplementation on Performance

Case Study 1: Yili Horses

A recent study on speed-racing Yili horses demonstrated that beta-alanine supplementation led to a notable increase in plasma beta-alanine levels and improved performance in a 1,000 m race by approximately 12.01%. The horses supplemented with beta-alanine completed the race faster than the control group, showcasing the compound's effectiveness in enhancing athletic performance in non-human species .

Case Study 2: Human Athletes

In a controlled trial involving well-trained male cyclists, supplementation with 6.4 g/day of beta-alanine did not yield significant improvements in a 20 km cycling time trial compared to placebo. This highlights variability in response depending on the type of exercise and individual athlete characteristics .

The biological activity of this compound can be attributed to several mechanisms:

- Carnosine Synthesis : BAA serves as a precursor for carnosine synthesis within muscle tissues, enhancing buffering capacity against lactic acid accumulation during intense physical activity.

- Antioxidant Properties : Studies suggest that beta-alanine may enhance antioxidant defenses during high-intensity exercise, reducing oxidative stress and potential muscle damage post-exercise .

- Metabolic Pathways : Research indicates that beta-alanine influences various metabolic pathways, including those involved in energy production and amino acid metabolism .

Eigenschaften

IUPAC Name |

2-(3-aminopropanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O3/c1-4(6(10)11)8-5(9)2-3-7/h4H,2-3,7H2,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSOCQWFTTAPWEK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34322-87-7 | |

| Record name | beta-Alanyl-beta-alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034322877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC186897 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186897 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.